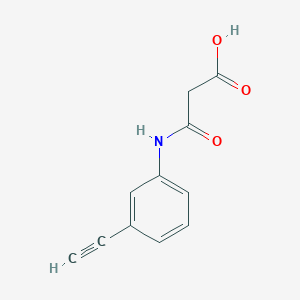

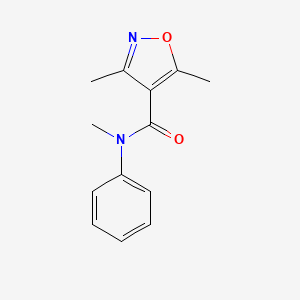

3-((3-Ethynylphenyl)amino)-3-oxopropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Material Science Applications

Synthetic Methodologies and Derivative Compounds

The synthesis of derivatives of 3-oxopropanoic acid compounds has been explored for their potential in creating novel organic materials. For instance, Kobayashi et al. (2008) demonstrated the efficient synthesis of (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene] acetic acid derivatives by coupling 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives with terminal alkynes, indicating the versatility of such compounds in organic synthesis Kobayashi, K., Hashimoto, K., Fukamachi, S., & Konishi, H. (2008).

Polymorphism and Solid-State Characterization

Research by Vogt et al. (2013) into polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride showcases the importance of solid-state characterization in understanding the physical properties of pharmaceutical compounds, which can have implications for their stability and formulation Vogt, F., Williams, G., Johnson, M. N. R., & Copley, R. (2013).

Pharmaceutical and Biological Research

Antimicrobial Activity

Hassanin et al. (2012) investigated the synthesis and antimicrobial activity of novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones from 3-oxopropanoic acid derivatives. Their work contributes to the development of new antimicrobial agents, highlighting the potential of these compounds in addressing drug-resistant bacterial infections Hassanin, H. M., & Ibrahim, M. (2012).

Enzymatic Synthesis and Chiral Compounds

The work of Sivanathan et al. (2015) on the chemoenzymatic reduction of 2-oxo acids to produce enantiomerically pure phenyllactic acids demonstrates the utility of 3-oxopropanoic acid derivatives in the synthesis of chiral compounds, which are important in the development of enantioselective drugs Sivanathan, S., Körber, F., Tent, J., Werner, S., & Scherkenbeck, J. (2015).

Applications in Dye-Sensitized Solar Cells

Photovoltaic Properties

Mane et al. (2014) synthesized a series of novel thiaporphyrins with ethynylphenyl linkers, demonstrating their application in dye-sensitized solar cells (DSSCs). The presence of ethynylphenyl linkers significantly affected the optical and photovoltaic properties of the thiaporphyrins, showcasing the potential of 3-ethynylphenyl derivatives in the development of efficient DSSCs Mane, S. B., & Hung, C. (2014).

Mecanismo De Acción

The mechanism of action of a compound depends on its structure and the context in which it is used. For instance, quinazoline derivatives, which are structurally similar to the given compound, have been found to inhibit the epidermal growth factor receptor (EGFR), making them potential anticancer agents .

Direcciones Futuras

Propiedades

IUPAC Name |

3-(3-ethynylanilino)-3-oxopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-2-8-4-3-5-9(6-8)12-10(13)7-11(14)15/h1,3-6H,7H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNULHEBXFQGNKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3-Ethynylphenyl)amino)-3-oxopropanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2606577.png)

![5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide](/img/structure/B2606583.png)

![3-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2606587.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2606591.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2606592.png)

![6-Methyl-5-prop-2-enyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2606593.png)

![methyl 4-(2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2606600.png)